molecular formula C27H25NO5 B2867557 1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 902507-09-9

1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No. B2867557
CAS RN: 902507-09-9
M. Wt: 443.499
InChI Key: JWQGZGAXOZHFPN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Receptor Binding Studies

1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has been studied for its binding properties to sigma-2 receptors. Xu et al. (2005) investigated benzamide analogues radiolabeled with tritium and evaluated their binding to sigma-2 receptors. They found that one of these analogues, [3H]RHM-1, demonstrated high affinity for sigma-2 receptors, suggesting potential applications in receptor studies (Xu et al., 2005).

Synthesis of Heterocyclic Compounds

In the field of organic synthesis, derivatives of this compound have been utilized as starting materials for synthesizing various heterocyclic compounds. For example, Sobarzo-Sánchez et al. (2010) used derivatives of this compound in the Bischler–Napieralski cyclization to afford products like 6-oxoisoaporphine (Sobarzo-Sánchez et al., 2010).

Structural Analysis in Synthesis

Studies by Wang et al. (2015) on benzyloxy)-4-chloro-6-methoxyquinazoline, synthesized from a derivative similar to this compound, provided insights into the synthesis process and structural confirmation through NMR and MS spectrum analysis (Wang et al., 2015).

Photophysical Studies

Research by Jornet et al. (2011) involved studying the hydrogen abstraction by the excited triplet states of compounds, including 1,2,3,4-tetrahydroquinoline derivatives, highlighting their significance in understanding photophysical phenomena (Jornet et al., 2011).

Pharmacokinetic Studies

The pharmacokinetic properties of derivatives of this compound have been assessed. Chang et al. (2016) developed an HPLC method for determining such a derivative in rat plasma, which was applied to a pharmacokinetic study, demonstrating its potential as a drug candidate for hypertension (Chang et al., 2016).

Green Chemistry Approaches

Aridoss and Laali (2011) explored the synthesis of various heterocyclic compounds using carbocations derived from compounds like this compound, highlighting the importance of green chemistry principles in these processes (Aridoss & Laali, 2011).

properties

IUPAC Name

1-benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-4-33-20-12-10-19(11-13-20)26(29)22-17-28(16-18-8-6-5-7-9-18)23-15-25(32-3)24(31-2)14-21(23)27(22)30/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQGZGAXOZHFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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